molecular formula C18H24ClN3O B565013 N-Acetyl Desethyl Chloroquine-d4 CAS No. 1216619-20-3

N-Acetyl Desethyl Chloroquine-d4

Cat. No. B565013
M. Wt: 337.884
InChI Key: HGDLFXICTKRYJP-LHJLJATRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Acetyl Desethyl Chloroquine-d4” is a minor metabolite of chloroquine . It is used as an internal standard for the quantification of N-acetyl desethylchloroquine by GC- or LC-MS . It is not intended for human or veterinary use .


Molecular Structure Analysis

The molecular formula of “N-Acetyl Desethyl Chloroquine-d4” is C18H20ClD4N3O . The InChi Code is InChI=1S/C18H24ClN3O/c1-4-22(14(3)23)11-5-6-13(2)21-17-9-10-20-18-12-15(19)7-8-16(17)18/h7-10,12-13H,4-6,11H2,1-3H3,(H,20,21)/i5D2,11D2 .


Physical And Chemical Properties Analysis

“N-Acetyl Desethyl Chloroquine-d4” is a solid with a formula weight of 337.9 . It is slightly soluble in chloroform, DMSO, and methanol .

Scientific Research Applications

1. Analytical Method Development

  • Chloroquine and Metabolite Analysis: A method was developed for analyzing chloroquine and its metabolite desethyl-chloroquine in human plasma and urine using high-performance liquid chromatography (Bergqvist & Frisk‐Holmberg, 1980).

2. Pharmacokinetic Studies

  • Metabolism Pathway Exploration: Studies on chloroquine metabolism in human liver microsomes revealed that it is metabolized into desethylchloroquine and bisdesethylchloroquine by cytochrome P450 (Kim et al., 2003).

3. Drug Interaction and Synergy Research

  • Synergic Effect with Other Drugs: Research on the combination of Chloroquine and N-Acetyl Cysteine demonstrated a synergic effect in reducing parasitemia and malondyaldehyde levels in mice infected with Plasmodium berghei (Iskandar & Sudjari, 2016).

4. Metabolite Identification

  • Chloroquine Metabolites in Human Microsomes: A method was developed for determining chloroquine and its desethylated metabolites in human liver microsomes using high-performance liquid chromatography with fluorescence detection (Ducharme & Farinotti, 1997).

5. In Silico Drug Studies

  • Computational Analysis for COVID-19 Treatment: Computational studies examined hydroxychloroquine and chloroquine metabolites as potential candidates for treating COVID-19 (Vaidya & Vyas, 2020).

6. Drug Mechanism Investigation

  • Effect on Lysosomal Enzyme Transport: The impact of chloroquine on lysosomal enzyme transport was explored, focusing on the binding of N-acetyl-beta-D-glucosaminidase to mannose-6-phosphate recognizing receptors of rat liver (Sosa & Bertini, 1985).

Safety And Hazards

“N-Acetyl Desethyl Chloroquine-d4” is not intended for human or veterinary use . For more detailed safety and hazard information, please refer to the product’s Safety Data Sheet .

Future Directions

As an internal standard for the quantification of N-acetyl desethylchloroquine, “N-Acetyl Desethyl Chloroquine-d4” could be used in future research and development in the field of analytical chemistry .

properties

IUPAC Name

N-[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O/c1-4-22(14(3)23)11-5-6-13(2)21-17-9-10-20-18-12-15(19)7-8-16(17)18/h7-10,12-13H,4-6,11H2,1-3H3,(H,20,21)/i5D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDLFXICTKRYJP-LHJLJATRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])N(CC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl Desethyl Chloroquine-d4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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